Alanylphenylalanine

Catalog No.
S517820
CAS No.
3061-90-3
M.F
C12H16N2O3
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alanylphenylalanine

CAS Number

3061-90-3

Product Name

Alanylphenylalanine

IUPAC Name

2-(2-aminopropanoylamino)-3-phenylpropanoic acid

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)

InChI Key

OMNVYXHOSHNURL-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Ala-Phe, alanylphenylalanine, alanylphenylalanine, (beta-Ala)-isomer, alanylphenylalanine, (DL-PheAla)-isomer, L-alanyl-L-phenylalanine

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

Description

The exact mass of the compound Alanylphenylalanine is 236.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotection and Cognition

Field: This research falls under the field of Neuroscience.

Application: The tetrapeptide Ala-Phe-Phe-Pro (AFFP) is a synthetic analogue of Antarctic krill derived from the memory-improving Antarctic krill peptide Ser-Ser-Asp-Ala-Phe-Phe-Pro-Phe-Arg (SSDAFFPFR) after digestion and absorption . The research aimed to assess the neuroprotective effects of AFFP by reducing oxidative stress and controlling lipid metabolism in the brains of mice with memory impairment caused by scopolamine .

Method: The 1H Nuclear magnetic resonance spectroscopy results showed that AFFP had three active hydrogen sites that could contribute to its antioxidant properties . The findings from in vivo tests demonstrated that AFFP greatly enhanced the mice’s behavioral performance in the passive avoidance, novel object recognition, and eight-arm maze experiments .

Results: AFFP reduced oxidative stress by enhancing superoxide dismutase activity and malondialdehyde levels in mice serum, thereby decreasing reactive oxygen species level in the mice hippocampus . In addition, AFFP increased the unsaturated lipid content to balance the unsaturated lipid level against the neurotoxicity of the mice hippocampus . The findings suggest that AFFP emerges as a potential dietary intervention for the prevention of memory impairment disorders .

Peptide Stability in Nanopores

Field: This research is in the field of Biophysics.

Application: The research investigates the effects of confinement on protein stability, which is relevant in a number of biological applications ranging from encapsulation in the cylindrical cavity of a chaperonin, translocation through pores, and structure formation in the exit tunnel of the ribosome .

Method: Using all-atom molecular dynamics simulations, the research shows that three pair interactions between side chains - hydrophobic (Ala-Phe), polar (Ser-Asn) and charged (Lys-Glu) - are substantially altered in hydrophobic, water-filled nanopores, relative to bulk water .

Results: When the pore holds water at bulk density, the hydrophobic pair is strongly destabilized and is driven to large separations corresponding to the width and the length of the cylindrical pore . As the water density is reduced, the preference of Ala and Phe to be at the boundary decreases, and the contact pair is preferred . Based on these results, the research argues and demonstrates that for a generic amphiphilic sequence, cylindrical confinement is likely to enhance thermodynamic stability relative to the bulk .

Nanomedicine

Field: This research is in the field of Nanomedicine.

Application: Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Method: The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The characterization, nanomorphologies, and application of their self-assembled nanostructures are discussed .

Results: The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Photodynamic Therapy

Field: This research is in the field of Pharmacology.

Application: The research investigates the use of ALA-based prodrugs for enhanced photodynamic therapy . Photodynamic therapy is a treatment that uses a drug, called a photosensitizer or photosensitizing agent, and a particular type of light to kill cancer cells .

Method: The research involves the synthesis of cationic and anionic silver-indium-sulfide quantum dots (AIS QDs), which were subsequently loaded with ALA through electrostatic interaction for enhanced photodynamic therapy .

Results: The use of ala-based prodrugs for enhanced photodynamic therapy is a promising area of research in the field of pharmacology .

3D Printing

Field: This research is in the field of Material Science.

Application: The research investigates the use of a series of bola-type Ala–Phe dipeptides for 3D printing . 3D printing, or additive manufacturing, is a process of making three dimensional solid objects from a digital file .

Method: The research involves the study of chirality-driven molecular packing structure difference in a series of bola-type Ala–Phe dipeptides .

Results: The use of ala–phe dipeptides for 3d printing is a promising area of research in the field of material science .

Alanylphenylalanine is a dipeptide composed of two amino acids: L-alanine and L-phenylalanine. Its chemical formula is C₁₂H₁₆N₂O₃, and it features a peptide bond linking the carboxyl group of L-alanine to the amino group of L-phenylalanine. This compound is notable for its hydrophobic characteristics due to the presence of phenylalanine, which contains an aromatic side chain, and alanine, which has a simple aliphatic side chain. The structure can exist in both linear and cyclic forms, with the linear form being more prevalent under standard conditions .

Typical of amino acids and peptides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the peptide bond can be cleaved, resulting in the release of L-alanine and L-phenylalanine.
  • Protonation: The amino group can be protonated in acidic environments, affecting its solubility and reactivity .
  • Cyclization: Alanylphenylalanine may undergo cyclization under specific conditions, leading to the formation of cyclic dipeptides. This process can be temperature-dependent and may involve water as a catalyst .

Alanylphenylalanine exhibits several biological activities:

  • Antioxidant Properties: The compound has been studied for its potential antioxidant effects, which may contribute to cellular protection against oxidative stress.
  • Neuroprotective Effects: Some research indicates that dipeptides like alanylphenylalanine may have neuroprotective properties, potentially aiding in cognitive functions .
  • Nutritional Role: As a dipeptide, it may play a role in nutrition by serving as a source of essential amino acids for protein synthesis in organisms.

Alanylphenylalanine can be synthesized through several methods:

  • Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, followed by deprotection and cleavage to yield the desired dipeptide.
  • Liquid-Phase Synthesis: Involves the direct coupling of L-alanine and L-phenylalanine using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation .
  • Enzymatic Synthesis: Utilizing specific enzymes (e.g., proteases) that catalyze the formation of peptide bonds under mild conditions.

Alanylphenylalanine finds applications in various fields:

  • Pharmaceuticals: It is investigated for potential therapeutic effects due to its biological activity.
  • Nutraceuticals: Used as a dietary supplement for enhancing protein intake and supporting metabolic functions.
  • Cosmetics: Incorporated into skincare formulations for its potential antioxidant properties .

Studies have explored the interactions of alanylphenylalanine with various substances:

  • Metal Complexation: Research indicates that alanylphenylalanine can form complexes with metal ions such as gold(III), which may have implications in drug delivery systems .
  • Solvent Interactions: The compound's behavior in different solvents has been studied to understand its solubility and stability under varying ionic strengths and temperatures .

Alanylphenylalanine shares structural similarities with other dipeptides. Here are some comparable compounds:

Compound NameStructure/CompositionUnique Features
GlycylphenylalanineGlycine + PhenylalanineSmaller size; less hydrophobic
LeucylphenylalanineLeucine + PhenylalanineLarger side chain; more hydrophobic
ValylphenylalanineValine + PhenylalanineBranched chain; increased steric hindrance
AlanylleucineAlanine + LeucineCombines properties of both amino acids

Alanylphenylalanine is unique due to its specific combination of hydrophobic characteristics from both constituent amino acids, making it particularly interesting for studies related to protein folding and stability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

236.11609238 g/mol

Monoisotopic Mass

236.11609238 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ala-Phe

Dates

Modify: 2023-08-15
1: Shi G, Dang Y, Pan T, Liu X, Liu H, Li S, Zhang L, Zhao H, Li S, Han J, Tai R, Zhu Y, Li J, Ji Q, Mole RA, Yu D, Fang H. Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations. Phys Rev Lett. 2016 Dec 2;117(23):238102. Epub 2016 Dec 2. PubMed PMID: 27982649.
2: Facchin G, Veiga N, Kramer MG, Batista AA, Várnagy K, Farkas E, Moreno V, Torre MH. Experimental and theoretical studies of copper complexes with isomeric dipeptides as novel candidates against breast cancer. J Inorg Biochem. 2016 Sep;162:52-61. doi: 10.1016/j.jinorgbio.2016.06.005. Epub 2016 Jun 4. PubMed PMID: 27369466.
3: Li J, Waldron KC. Estimation of the pH-independent binding constants of alanylphenylalanine and leucylphenylalanine stereoisomers with beta-cyclodextrin in the presence of urea. Electrophoresis. 1999 Jan;20(1):171-9. PubMed PMID: 10065974.
4: Verteeg DH, Witter A. Isolation and identification of alpha-aspartyl-serine, alanylphenylalanine and isoleucylleucine from calf brain stem. J Neurochem. 1970 Jan;17(1):41-52. PubMed PMID: 5494038.
5: Shomura Y, Hinokuchi E, Ikeda H, Senoo A, Takahashi Y, Saito J, Komori H, Shibata N, Yonetani Y, Higuchi Y. Structural and enzymatic characterization of BacD, an L-amino acid dipeptide ligase from Bacillus subtilis. Protein Sci. 2012 May;21(5):707-16. doi: 10.1002/pro.2058. Epub 2012 Mar 30. PubMed PMID: 22407814; PubMed Central PMCID: PMC3403468.
6: Kocabiyik S, Ozdemir I, Zwickl P, Ozdoğan S. Molecular cloning and co-expression of Thermoplasma volcanium proteasome subunit genes. Protein Expr Purif. 2010 Oct;73(2):223-30. doi: 10.1016/j.pep.2010.05.004. Epub 2010 May 10. PubMed PMID: 20460155.
7: JOHNSTON JM, WIGGANS DS. The absorption in vitro of alanyl-phenylalanine. Biochim Biophys Acta. 1958 Jan;27(1):224-5. PubMed PMID: 13510285.
8: Pawlak T, Trzeciak-Karlikowska K, Czernek J, Ciesielski W, Potrzebowski MJ. Computed and experimental chemical shift parameters for rigid and flexible YAF peptides in the solid state. J Phys Chem B. 2012 Feb 16;116(6):1974-83. doi: 10.1021/jp2111567. Epub 2012 Feb 6. PubMed PMID: 22239482.
9: Girnys EA, Sobczyk-Kojiro K, Mosberg HI. Structure-based design of residue 1 analogs of the direct thrombin inhibitor pentapeptide FM 19. Chem Biol Drug Des. 2010 Jan;75(1):35-9. doi: 10.1111/j.1747-0285.2009.00915.x. PubMed PMID: 19954432.
10: Zheng ZX, Wei Y, Lin JM. Chiral separation based on ligand-exchange capillary electrophoresis using a copper(II)-L-ornithine ternary complex as selector. Electrophoresis. 2005 Feb;26(4-5):1007-12. PubMed PMID: 15714579.
11: Zhu XL, Matsui T, Watanabe K, Shiraishi K, Ueki T, Matsumoto K. Simultaneous determination of Angiotensin I-converting enzyme inhibitory peptides in tryptic casein hydrolysate by high-performance liquid chromatography combined with a replicate heart-cut column-switching technique. J Agric Food Chem. 2007 Oct 17;55(21):8367-71. Epub 2007 Oct 10. PubMed PMID: 17927145.
12: David VA, Deutch AH, Sloma A, Pawlyk D, Ally A, Durham DR. Cloning, sequencing and expression of the gene encoding the extracellular neutral protease, vibriolysin, of Vibrio proteolyticus. Gene. 1992 Mar 1;112(1):107-12. PubMed PMID: 1551587.
13: Choi KM, Shin KS, Yun SK, Ki MR, Hwang SY. Spectrophotometric determination of peptide transport with chromogenic peptide mimetics. Anal Biochem. 2007 Aug 15;367(2):167-72. Epub 2007 May 26. PubMed PMID: 17599798.
14: Polfer NC, Oomens J, Dunbar RC. Alkali metal complexes of the dipeptides PheAla and AlaPhe: IRMPD spectroscopy. Chemphyschem. 2008 Mar 14;9(4):579-89. doi: 10.1002/cphc.200700700. PubMed PMID: 18293344.
15: Baquero EE, James WH 3rd, Choi SH, Gellman SH, Zwier TS. Single-conformation ultraviolet and infrared spectroscopy of model synthetic foldamers: beta-peptides Ac-beta3-hPhe-beta3-hAla-NHMe and Ac-beta3-hAla-beta3-hPhe-NHMe. J Am Chem Soc. 2008 Apr 9;130(14):4795-807. doi: 10.1021/ja078272q. Epub 2008 Mar 18. PubMed PMID: 18345673.
16: Murao S, Kitade T, Oyama H, Shin T. Isolation and characterization of a dipeptidyl aminopeptidase from Streptomyces sp. WM-23. Biosci Biotechnol Biochem. 1994 Aug;58(8):1545-6. PubMed PMID: 7765287.
17: Dragomir IC, Measey TJ, Hagarman AM, Schweitzer-Stenner R. Environment-controlled interchromophore charge transfer transitions in dipeptides probed by UV Absorption and electronic circular dichroism spectroscopy. J Phys Chem B. 2006 Jul 6;110(26):13235-41. PubMed PMID: 16805637.
18: Zhang H, Li J, Chen A, Liu Q. [Binding of glycoprotein β₂-GPI with oxidized low density lipoprotein]. Sheng Wu Gong Cheng Xue Bao. 2017 Jan 25;33(1):122-131. doi: 10.13345/j.cjb.160178. Chinese. PubMed PMID: 28959869.
19: Kanauchi O, Igarashi K, Ogata R, Mitsuyama K, Andoh A. A yeast extract high in bioactive peptides has a blood-pressure lowering effect in hypertensive model. Curr Med Chem. 2005;12(26):3085-90. PubMed PMID: 16375702.

Explore Compound Types